molecular formula C21H24N4OS2 B12482928 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide

2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B12482928
M. Wt: 412.6 g/mol
InChI Key: ZXXGTFYPAXCDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a unique combination of triazole, naphthalene, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Attachment of the Naphthalene Moiety: The naphthalene derivative is introduced through a Friedel-Crafts alkylation reaction, which requires a Lewis acid catalyst such as aluminum chloride.

    Incorporation of the Thiophene Group: The thiophene moiety is attached via a nucleophilic substitution reaction, often using thiophene-2-carboxaldehyde as a starting material.

    Final Assembly: The final compound is assembled through a series of condensation reactions, typically under reflux conditions with appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiophene and naphthalene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and solvents like dichloromethane and acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and conductive polymers.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is considered for use in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and others, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(phenylmethyl)acetamide
  • **2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide
  • **2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide

Uniqueness

The uniqueness of 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C21H24N4OS2

Molecular Weight

412.6 g/mol

IUPAC Name

2-[[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H24N4OS2/c1-2-25-20(17-10-9-15-6-3-4-7-16(15)12-17)23-24-21(25)28-14-19(26)22-13-18-8-5-11-27-18/h5,8-12H,2-4,6-7,13-14H2,1H3,(H,22,26)

InChI Key

ZXXGTFYPAXCDBJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=CS2)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.